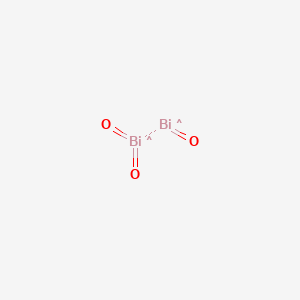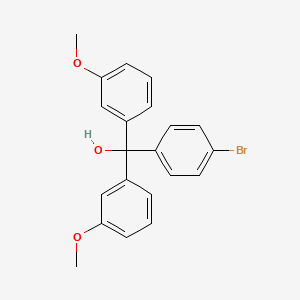
4-Bromo-3',3''-dimethoxytrityl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3’,3’'-dimethoxytrityl alcohol is a chemical compound with the molecular formula C21H19BrO3 and a molecular weight of 399.28 g/mol . It is a derivative of trityl alcohol, characterized by the presence of a bromine atom and two methoxy groups on the trityl moiety. This compound is often used in organic synthesis, particularly as a protecting group for alcohols and amines.
Preparation Methods
The synthesis of 4-Bromo-3’,3’‘-dimethoxytrityl alcohol typically involves the reaction of 4-bromo-3’,3’'-dimethoxybenzophenone with a suitable reducing agent. One common method is the reduction of the ketone using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol . The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-3’,3’'-dimethoxytrityl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-3’,3’'-dimethoxytrityl alcohol is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Protecting Group: It is used as a protecting group for alcohols and amines in organic synthesis.
Bioconjugation: The compound is used in the synthesis of bioconjugates, where it helps in the selective modification of biomolecules such as proteins and nucleic acids.
Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 4-Bromo-3’,3’'-dimethoxytrityl alcohol primarily involves its role as a protecting group. The trityl moiety stabilizes the protected functional group by steric hindrance and electronic effects. The removal of the trityl group (detritylation) is typically achieved through acid-catalyzed cleavage, leading to the formation of the free functional group and a stable trityl carbocation .
Comparison with Similar Compounds
4-Bromo-3’,3’'-dimethoxytrityl alcohol can be compared with other trityl derivatives such as:
4-Methoxytrityl alcohol: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Nitrotrityl alcohol: Contains a nitro group instead of a bromine atom, leading to different electronic properties and reactivity.
4-Chlorotrityl alcohol: Similar to 4-Bromo-3’,3’'-dimethoxytrityl alcohol but with a chlorine atom, which has different steric and electronic effects.
These comparisons highlight the unique properties of 4-Bromo-3’,3’'-dimethoxytrityl alcohol, particularly its reactivity and suitability as a protecting group in various synthetic applications.
Properties
Molecular Formula |
C21H19BrO3 |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
(4-bromophenyl)-bis(3-methoxyphenyl)methanol |
InChI |
InChI=1S/C21H19BrO3/c1-24-19-7-3-5-16(13-19)21(23,15-9-11-18(22)12-10-15)17-6-4-8-20(14-17)25-2/h3-14,23H,1-2H3 |
InChI Key |
CJSKXXDTYRRWCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Br)(C3=CC(=CC=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;methane](/img/structure/B13390144.png)
![11-(4-Cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13390156.png)
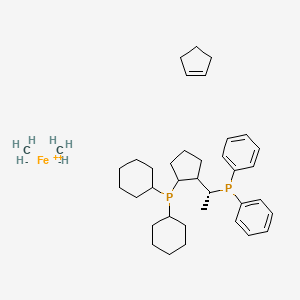
![1-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13390168.png)

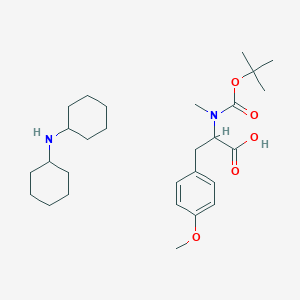
![8-Chloro-6-(4-Methyl-1-Piperazinyl)Benzo[B][1,5]Benzoxazepine](/img/structure/B13390191.png)


![5-fluoro-2-methyl-N-[1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide;hydrochloride](/img/structure/B13390226.png)
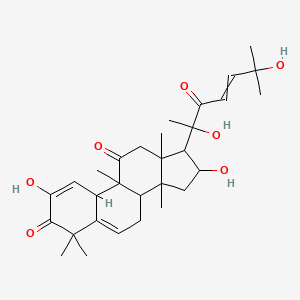
![[5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate](/img/structure/B13390230.png)
![Tert-butyl-[2-(1-ditert-butylphosphanylethyl)cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13390231.png)
